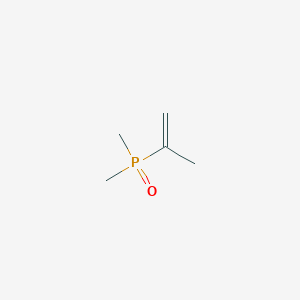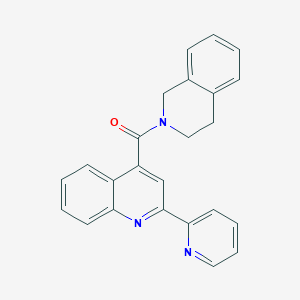![molecular formula C13H10ClNO4S B2518266 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid CAS No. 306955-84-0](/img/structure/B2518266.png)
3-[(3-Chlorophenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chlorophenyl)sulfamoyl]benzoic acid, also known as CPB, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in many types of solid tumors. CPB has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
Compounds related to 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, have been synthesized and evaluated for their anticonvulsant activities. Research indicates that certain derivatives exhibit marked anticonvulsant activity in mice, highlighting the potential of these compounds in developing new therapeutic agents for epilepsy and related disorders (H. Uno et al., 1979).
Organic Synthesis and Reactivity
The reactivity of benzoic acid derivatives, including those with sulfamoyl groups, towards various nucleophiles has been extensively studied. Such research contributes to the development of new synthetic methodologies for functionalized aromatic compounds, which are valuable in pharmaceutical chemistry and materials science (P. Pouzet et al., 1998).
Environmental Applications
Studies on the degradation and transformation of benzophenone and its derivatives under environmental conditions, such as water treatment processes, provide insights into the fate and removal efficiency of these compounds in natural and engineered systems. For instance, the ozonation process has been investigated for its effectiveness in degrading benzophenone-3, a compound structurally related to this compound, highlighting the environmental impact and potential risks associated with these substances (Yangling Guo et al., 2016).
Materials Science and Sensing Applications
The design and synthesis of novel materials, including organic semiconductors and sensors, are another area where these compounds find application. For example, sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductors have been developed for specific anion detection, demonstrating the versatility of sulfamoylbenzoic acid derivatives in creating sensitive and selective chemical sensors (H. Aboubakr et al., 2013).
Proton Exchange Membranes
In the field of energy, sulfonated poly(p-phenylene) derivatives synthesized from compounds related to this compound have shown potential as materials for proton exchange membranes, which are critical components in fuel cell technology. This research not only expands the application of these compounds but also contributes to the development of renewable energy technologies (H. Ghassemi & J. Mcgrath, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSIMYDXHDUFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-7-ol HCl](/img/structure/B2518187.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)


![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)



![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)
![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)
